molecular formula C11H23N B1266496 2-Hexylpiperidine CAS No. 940-53-4

2-Hexylpiperidine

Cat. No. B1266496
CAS RN: 940-53-4
M. Wt: 169.31 g/mol
InChI Key: CVQIVQWRZCBIBC-UHFFFAOYSA-N
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Description

2-Hexylpiperidine is a derivative of piperidine, a heterocyclic organic compound1. Piperidine is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-)2. Piperidine and its derivatives have been found to exhibit a wide range of therapeutic properties1.



Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3. A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamide derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid4.



Molecular Structure Analysis

The molecular structure of 2-Hexylpiperidine consists of a six-membered ring with five methylene groups and one secondary amine5. It contains a total of 35 bonds, including 12 non-hydrogen bonds and 5 rotatable bonds5.



Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hexylpiperidine are not explicitly stated in the search results. However, the physicochemical properties of a compound are directly related to its compound quality and can impact medicinal chemistry optimization6.


Scientific Research Applications

1. Synthesis of Antimalarial and Antiangiogenic Compounds

2-Hexylpiperidine derivatives have been utilized in the synthesis of antimalarial and antiangiogenic compounds. An example is the asymmetric dihydroxylation of amino-functionalized vinyl sulfone for the preparation of enantiomerically enriched 3-hydroxylpiperidine, which was used to synthesize the antimalarial alkaloid febrifugine and its antiangiogenic analogue, halofuginone (McLaughlin & Evans, 2010).

2. Investigating Receptor Kinetics

2-Hexylpiperidine analogs, specifically benzoylpiperidine drugs, have been researched for their effects on the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. These compounds showed significant effects on response desensitization and steady-state currents in glutamate receptors, demonstrating their potential for neurological studies (Arai et al., 1996).

3. Metabolic Activation and Carcinogenicity Studies

In carcinogenicity studies, 2-hexylpiperidine-related compounds like N-nitrosopiperidine have been examined for their metabolic activation and carcinogenic activities. These studies are crucial in understanding the mechanistic differences in carcinogenic activity in different tissues, such as the esophagus and liver (Wong et al., 2003).

4. Cytotoxic Compounds in Marine Sponges

Marine sponges have been found to contain 2-hexylpiperidine-related alkaloids with cytotoxic properties. Compounds like tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A have been isolated and identified for their potential in cancer research due to their ability to inhibit the growth of cancer cells (Matsunaga et al., 2004).

5. Biomedical Applications of Titania

Studies have shown the interaction of 2-hexylpiperidine derivatives with biomedical materials like titanium dioxide (TiO2). Understanding the binding mechanisms of these compounds to TiO2 surfaces has implications for enhancing the biocompatibility of biomedical implants and devices (Sampath et al., 2020).

Safety And Hazards

properties

IUPAC Name

2-hexylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQIVQWRZCBIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276925
Record name 2-HEXYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexylpiperidine

CAS RN

940-53-4
Record name 2-HEXYLPIPERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-HEXYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexylpiperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ET3GL4UT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WH Pearson, DA Hutta, W Fang - The Journal of Organic …, 2000 - ACS Publications
… 2-Hexylpiperidine (36). This compound has been made by Meyers and co-workers by the alkylation of a metalated formamidine derivative of piperidine. Our mercury-promoted Schmidt …
Number of citations: 64 pubs.acs.org
RA Benkeser, W Schroeder - Journal of the American Chemical …, 1958 - ACS Publications
The Wieland reaction, which involves the attack of a triphenylmethyl radical on aromatic substrates in the presence of benzoyl'peroxide, has been studied in detail. Isomer distributions …
Number of citations: 35 pubs.acs.org
DA Hutta - 2000 - search.proquest.com
The first example of an azidomercuration reaction between an aliphatic azide and an olefin was developed as a new method for promoting the Schmidt reaction of aliphatic azides. For …
Number of citations: 3 search.proquest.com
WH Urry, OO Juveland - Journal of the American Chemical …, 1958 - ACS Publications
… 4-aminododecane and 6-aminotetradecane prepared by the reaction of formic acid and ammonium formate with dodecanone-4 and tetradecanone-6, respectively; (2) 2-hexylpiperidine …
Number of citations: 86 pubs.acs.org
EL Anderson, JW Wilson, GE Ullyot - Journal of the American …, 1952 - Elsevier
The preparation, properties, and local anesthetic activity of a series of 1-aminoalkoxy-isoquinoline derivatives and the requisite 1-chloroisoquinoline intermediates are reported. In …
Number of citations: 6 www.sciencedirect.com

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